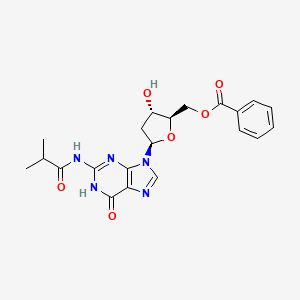
5'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine is a modified nucleoside derivative. It is a compound that combines the nucleoside 2’-deoxyguanosine with protective groups, specifically an isobutyryl group at the nitrogen-2 position and a benzoyl group at the 5’-oxygen position. This compound is often used in the synthesis of oligonucleotides and other nucleic acid derivatives due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of 2’-deoxyguanosine are protected using silylating agents such as tert-butyldimethylsilyl chloride.
Acylation: The protected nucleoside undergoes acylation with isobutyryl chloride to introduce the isobutyryl group at the nitrogen-2 position.
Benzoylation: The 5’-hydroxyl group is then benzoylated using benzoyl chloride in the presence of a base like pyridine.
Deprotection: The silyl protecting groups are removed using a fluoride source such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protective groups.
Oxidation and Reduction: The nucleoside can participate in oxidation and reduction reactions, although these are less common.
Substitution: The benzoyl and isobutyryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as amines or alcohols can be used to substitute the protective groups.
Major Products Formed
Deprotected Nucleoside: Removal of protective groups yields 2’-deoxyguanosine.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Employed in studies of DNA and RNA structure and function.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer research.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine involves its incorporation into nucleic acids. The protective groups enhance the stability and reactivity of the nucleoside, facilitating its use in synthetic applications. The compound can be incorporated into DNA or RNA strands, where it may affect the structure and function of the nucleic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2-Isobutyryl-2’-deoxyguanosine: Similar in structure but lacks the benzoyl group at the 5’-oxygen position.
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine: Contains a dimethoxytrityl group instead of a benzoyl group.
Uniqueness
N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine is unique due to its specific combination of protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in oligonucleotide synthesis and other applications where controlled reactivity is essential.
Eigenschaften
CAS-Nummer |
173271-18-6 |
|---|---|
Molekularformel |
C21H23N5O6 |
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(27)14(32-15)9-31-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29)/t13-,14+,15+/m0/s1 |
InChI-Schlüssel |
ZDOJLIJUPSQFOK-RRFJBIMHSA-N |
SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)O |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)O |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















